molecular formula C30H46N4O16 B1663573 Tunicamycin CAS No. 11089-65-9

Tunicamycin

Katalognummer: B1663573
CAS-Nummer: 11089-65-9
Molekulargewicht: 718.7 g/mol
InChI-Schlüssel: ZHSGGJXRNHWHRS-VIDYELAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Biosynthetic Radical Coupling

The biosynthesis of tunicamycin involves radical-mediated C–C bond formation between uridine and a UDP-6’-deoxy-5,6-ene-GalNAc intermediate. Key steps include:

  • TunA-catalyzed dehydration : Converts UDP-GlcNAc to UDP-6’-deoxy-5,6-ene-GlcNAc via sequential hydride abstraction and β-elimination .

  • TunF-mediated epimerization : Converts UDP-6’-deoxy-5,6-ene-GlcNAc to UDP-6’-deoxy-5,6-ene-GalNAc, enabling stereochemical compatibility .

  • Radical coupling (TunB/M) : SAM-generated 5’-ribosyl radical on uridine reacts with the allylic double bond of UDP-6’-deoxy-5,6-ene-GalNAc, forming the tunicamine core .

Suami’s Approach (1985)

  • Key reaction : Henry reaction between 5-deoxy-5-nitro-D-ribose derivative and aldehyde to form the C5’–C6’ bond .

  • Glycosylation : Bis(trimethylsilyloxy)pyrimidine with SnCl₄ introduces the uracil moiety .

Myers’ Aldol-Glycosylation Route (2004)

  • Mukaiyama aldol reaction : Achieves C5’–C6’ bond formation with 13:1 diastereoselectivity .

  • Au-catalyzed glycosylation : Introduces GlcNAc via Ph₃PAuNTf₂ catalysis (toluene, RT) .

Selective Hydrogenation Reactions

Catalytic hydrogenation modifies this compound’s conjugated double bonds, reducing toxicity while retaining bioactivity :

Catalyst Conditions Selectivity Product
Pd/CMeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ reductionTun-R1 (mono-H₂)
Rh/Al₂O₃MeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ + uridyl Δ⁵⁻⁶ reductionTun-R2 (di-H₂)
  • Evidence :

    • NMR : Loss of H2′′′/H3′′′ signals (6.85/5.95 ppm) confirms N-acyl reduction .

    • MALDI-TOF MS : Tun-R1 ([M+H]⁺ = 868.4) and Tun-R2 ([M+H]⁺ = 870.4) .

Glycosylation and Functionalization

  • Trehalose-type glycosylation : Au-catalyzed coupling of 2-azidoglucosyl alkynylbenzoate with tunicamine derivatives achieves β-1,1-glycosidic bonds .

  • Fatty acyl attachment : TunC ligates metabolic fatty acids (e.g., C₁₄–C₁₆) to the tunicamine amine via acyl-ACP intermediates .

Stability and Degradation

  • Base sensitivity : Hydrogenated uridyl rings (e.g., Tun-R2) undergo rapid base-catalyzed ring opening .

  • Acid hydrolysis : Cleaves glycosidic bonds at pH < 3, yielding uracil, GlcNAc, and tunicamine fragments .

Synthetic Analogues and Modifications

  • C5’ stereoisomers : TN-5’ epi-tunicamycin shows altered DPAGT1 inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for natural this compound V) .

  • TMPA analogue : Displays 12.5-fold higher DPAGT1 selectivity and cytostatic activity against triple-negative breast cancer .

Wissenschaftliche Forschungsanwendungen

Head and Neck Cancer

Research indicates that tunicamycin significantly inhibits tumorigenesis in head and neck squamous cell carcinoma (HNSCC). TM treatment reduced cell proliferation, colony formation, and tumorsphere formation in vitro, while also suppressing tumor growth in vivo. The study demonstrated that this compound induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for HNSCC patients .

Breast Cancer

This compound has shown promise in breast cancer therapy by inhibiting cell growth and promoting apoptosis. In vitro studies revealed that TM treatment led to significant growth inhibition and induced apoptosis in breast cancer cell lines (MCF-7 and SKBR-3). Mechanistic studies indicated that TM affects the Akt/NF-κB signaling pathways, enhancing its antitumor efficacy. In vivo experiments further supported these findings by demonstrating prolonged survival in tumor-bearing mice treated with TM .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound effectively inhibited cell growth and migration. It was found to induce apoptosis through mitochondrial pathways and significantly downregulated cyclins associated with cell cycle progression. The treatment also decreased expression levels of metastasis-related proteins, indicating its potential as an effective therapeutic agent against NSCLC .

Comprehensive Data Table

Cancer Type Mechanism In Vitro Findings In Vivo Findings
Head and Neck CancerInduces ER stress; inhibits EGFR signalingReduced proliferation, colony formationSuppressed tumor growth
Breast CancerInhibits Akt/NF-κB pathways; promotes apoptosisGrowth inhibition; increased apoptosisProlonged survival in tumor-bearing mice
Non-Small Cell Lung CancerInduces apoptosis via mitochondrial pathwaysInhibited cell growth; reduced migrationSignificant tumor growth inhibition

Case Study 1: Head and Neck Cancer

A study focused on HNSCC revealed that this compound treatment led to a marked reduction in cancer stem cell markers such as CD44 and Bmi-1 while increasing ER stress markers like BIP and calnexin. This suggests that TM not only inhibits tumor growth but may also target cancer stem cells, which are often resistant to conventional therapies .

Case Study 2: Breast Cancer

In another study involving MCF-7 breast cancer cells, this compound was shown to significantly arrest the cell cycle at the G1/G2 phase while inducing apoptosis. The mechanistic analysis highlighted the downregulation of Akt and NF-κB proteins as critical factors contributing to TM's therapeutic effects .

Case Study 3: Non-Small Cell Lung Cancer

Research on A549 NSCLC cells demonstrated that this compound could significantly suppress cell viability and aggressiveness while promoting apoptotic signaling pathways. These findings underscore TM's potential as a therapeutic agent for lung cancer treatments .

Eigenschaften

CAS-Nummer

11089-65-9

Molekularformel

C30H46N4O16

Molekulargewicht

718.7 g/mol

IUPAC-Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1

InChI-Schlüssel

ZHSGGJXRNHWHRS-VIDYELAYSA-N

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Isomerische SMILES

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Kanonische SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Synonyme

tunicamycin B2

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the primary molecular target of tunicamycin?

A1: this compound inhibits N-linked glycosylation by blocking the enzyme UDP-N-acetylglucosamine: polyprenol phosphate translocase (GPT), specifically the bacterial enzyme MraY and its human homolog. [, , ] This enzyme catalyzes the first step in the biosynthesis of dolichol-linked oligosaccharides, essential for N-glycosylation. [, , ]

Q2: What are the downstream effects of this compound's inhibition of N-linked glycosylation?

A2: this compound treatment leads to various downstream effects, including:

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). [, , , , , , , ]
  • Autophagy: Activation of autophagy, a cellular degradation pathway, potentially as a response to ER stress. [, , ]
  • Apoptosis: Induction of apoptosis, or programmed cell death, often as a consequence of prolonged ER stress. [, , , , , , , , ]
  • Inhibition of Cell Proliferation and Growth: Disruption of cell cycle progression and inhibition of cell growth. [, , , , , ]
  • Alterations in Cell Signaling: Modulation of various cell signaling pathways, including PI3K/Akt/mTOR. [, ]
  • Changes in Cell Surface Properties: Altered adhesion, migration, and invasion of cells. [, , ]

Q3: How does this compound affect viral infection?

A3: this compound can inhibit viral replication by interfering with the glycosylation of viral proteins, crucial for their folding, assembly, and infectivity. [, ] For example, it prevents the formation of infectious virions and the expression of spike proteins in certain viruses. []

Q4: Does this compound affect insulin binding and proteoglycan synthesis?

A4: Research suggests that this compound can decrease insulin binding to chondrosarcoma chondrocytes, possibly due to the diminished synthesis of receptors for stimulatory hormones. [] It also suppresses proteoglycan synthesis without affecting the size or secretion of the molecule. []

Q5: How do structural modifications of this compound affect its activity?

A6: While the provided research doesn't delve deeply into specific structural modifications, it does highlight that the N-acetylglucosamine (GlcNAc) moiety is crucial for this compound's activity. Replacing it with a MurNAc amide can enhance the selectivity toward bacterial MraY over human GPT. []

Q6: Is there information on the stability of this compound under various conditions or formulation strategies to improve its properties?

A6: The provided research focuses primarily on this compound's biological activity and mechanisms. Detailed information on its stability, formulation strategies, or techniques to enhance its solubility or bioavailability is not included.

Q7: What analytical methods were used to study the effects of this compound?

A7: The research papers employed various methods, including:

  • Western Blot Analysis: To assess protein expression levels, such as ER stress markers (GRP78, CHOP, PERK, eIF2α), apoptotic markers (PARP, caspase-9, caspase-3, Bax, Bcl-2), and signaling pathway proteins (PI3K/Akt/mTOR). [, , , , , , , , ]
  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure mRNA levels of specific genes, including ER stress markers and TRAIL receptors. [, , , ]
  • Immunohistochemistry: To visualize the distribution and localization of proteins in tissues. [, ]
  • Apoptosis Assays: To quantify apoptotic cells, such as flow cytometry using Annexin V/PI staining or analysis of sub-G1 cell cycle populations. [, , , , , , ]
  • Immunofluorescence: To visualize cellular structures and protein localization. [, ]
  • Cell Viability Assays: To assess cell viability and proliferation, such as MTT assays. [, , , , , ]
  • Migration and Invasion Assays: To evaluate the effects on cell motility. [, , ]
  • Electron Microscopy: To examine morphological changes in cells and organelles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.